molecular formula C10H13FO2S B8648685 (2,2-Dimethoxyethyl)(2-fluorophenyl)sulfane

(2,2-Dimethoxyethyl)(2-fluorophenyl)sulfane

Cat. No. B8648685
M. Wt: 216.27 g/mol
InChI Key: PRLIUBIJUGXXLH-UHFFFAOYSA-N
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Patent
US08283478B2

Procedure details

2-Fluorothiophenol (4.14 g, 32.6 mmol) was dissolved in anhydrous THF (100 mL). Potassium tert-butoxide (1.0 M in THF, 35.8 mL) was added and the suspension was stirred at room temperature for 15 minutes. 2-Chloroacetaldehyde dimethyl acetal was added and the mixture was stirred for 3 days. Water (100 mL) was added and the solution was extracted with diethyl ether (3×100 mL). The extracts were concentrated to a yellow oil and chromatographed (5 to 20% ethyl acetate in hexane) to yield 1-(2,2-dimethoxy-ethylsulfanyl)-2-fluoro-benzene (6.42 g) as a colorless oil. Chlorobenzene (25 mL) was heated to reflux and polyphosphoric acid (1 mL) was added. The 1-(2,2-dimethoxy-ethylsulfanyl)-2-fluoro-benzene was then added slowly turning the solution dark. After 3 hours of heating, the reaction was cooled to room temperature and diluted with water (50 mL). The solution was extracted with benzene (2×50 mL). The extracts were concentrated and chromatographed (0 to 15% ethyl acetate in hexane) to yield 7-fluorobenzothiophenyl (0.77 g). The 7-fluorobenzothiophenyl (0.77 g, 5.1 mmol) and dichloromethyl methyl ether (0.872 g, 7.6 mmol) were dissolved in anhydrous DCM (25 mL). Titanium tetrachloride (1.0 M in DCM, 7.6 mL, 7.6 mmol) was added, turning the solution dark. After 30 minutes at room temperature, the reaction was poured into a mixture of saturated aqueous NaHCO3 and ice. The mixture was stirred for about 30 minutes and then was extracted with DCM (2×50 mL). The extracts were concentrated and chromatographed (0 to 15% ethyl acetate in hexane) to yield 7-fluorobenzothiophene-3-carboxaldehyde (0.642 g). The 7-fluorobenzothiophene-3-carboxaldehyde (0.642 g, 3.77 mmol) and sulfamide (1.7 g, 18 mmol) were combined in anhydrous ethanol (20 mL) and heated to reflux for three days. The reaction was cooled to room temperature and sodium borohydride (0.148 g, 3.92 mmol) was added. After two hours, water (25 ml) was added and the solution was extracted with chloroform (3×25 mL). The extracts were concentrated, suspended in a minimal amount of DCM, and filtered to yield the title compound as a yellow solid.
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
7-fluorobenzothiophenyl
Quantity
0.77 g
Type
reactant
Reaction Step Four
Quantity
0.872 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
7.6 mL
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
ClC1C=CC=CC=1.CO[CH:10](OC)[CH2:11][S:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[F:19].[CH3:22][O:23]C(Cl)Cl.C([O-])(O)=O.[Na+]>O.C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[F:19][C:14]1[C:13]2[S:12][CH:11]=[C:10]([CH:22]=[O:23])[C:18]=2[CH:17]=[CH:16][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
polyphosphoric acid
Quantity
1 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CSC1=C(C=CC=C1)F)OC
Step Four
Name
7-fluorobenzothiophenyl
Quantity
0.77 g
Type
reactant
Smiles
Name
Quantity
0.872 g
Type
reactant
Smiles
COC(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
7.6 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 3 hours of heating
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with benzene (2×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The extracts were concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (0 to 15% ethyl acetate in hexane)
CUSTOM
Type
CUSTOM
Details
to yield 7-fluorobenzothiophenyl (0.77 g)
EXTRACTION
Type
EXTRACTION
Details
was extracted with DCM (2×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The extracts were concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (0 to 15% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=CC=2C(=CSC21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.642 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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